Chemotype Convergence: Dual Pharmacophore Architecture Differentiates CAS 862390-38-3 from Single-Pharmacophore Analogs
CAS 862390-38-3 simultaneously incorporates a 4-acetamidophenyl N-aryl substituent and a 5-phenoxymethyl furan substituent within the same molecular scaffold . In contrast, the closest commercially available in-class analogs each possess only one of these two pharmacophoric elements: N-(4-acetamidophenyl)furan-2-carboxamide (CAS 22941-33-9) bears the acetamidophenyl group but completely lacks the phenoxymethyl substituent, while N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS 825660-99-9) and N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS unknown) retain the phenoxymethylfurancarboxamide core but replace the acetamidophenyl with simpler aryl groups carrying no hydrogen-bond-capable acetamide functionality . The 5-(phenoxymethyl)furan-2-carboxamide core has been validated as a proteasome-targeting chemotype with anti-T. cruzi activity, while the acetamidophenyl-containing analog has been independently associated with urea transporter inhibition—two distinct target profiles that have not been jointly reported for any single compound prior to the emergence of this convergent scaffold [1].
| Evidence Dimension | Pharmacophore element count (molecular recognition features) |
|---|---|
| Target Compound Data | Two distinct pharmacophoric groups present: 4-acetamidophenyl (hydrogen-bond donor/acceptor) AND 5-phenoxymethylfuran |
| Comparator Or Baseline | CAS 22941-33-9: 4-acetamidophenyl only; CAS 825660-99-9: 5-phenoxymethylfuran only; CAS 879763-26-5: 5-phenoxymethylfuran with 2-ethoxyphenyl |
| Quantified Difference | Target compound possesses 2 of 2 pharmacophoric motifs associated with bioactivity in this chemical space; comparators each possess 1 of 2, with structurally distinct second substituents. |
| Conditions | Structural comparison based on commercially disclosed chemical structures; direct biological target profiling across all comparators has not been reported in a unified assay system. |
Why This Matters
Procurement of CAS 862390-38-3 provides access to a dual-pharmacophore architecture that cannot be replicated by purchasing any single-pharmacophore analog, making it essential for structure–activity relationship (SAR) studies that aim to probe the functional consequences of combining acetamidophenyl and phenoxymethylfuran motifs within a single molecular entity.
- [1] Thomas JA, et al. Pharmacological and structural understanding of the Trypanosoma cruzi proteasome provides key insights for developing site-specific inhibitors. J Biol Chem. 2024;301(1):108049. View Source
